M443

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

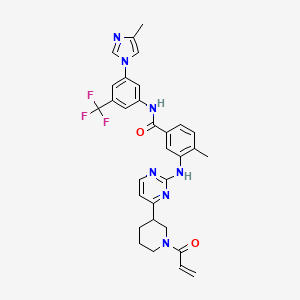

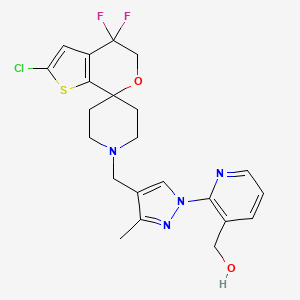

M443 is an irreversible and specific inhibitor of MRK, a protein kinase . It’s used in research and is not intended for patients .

Molecular Structure Analysis

The molecular formula of M443 is C31H30F3N7O2 . The exact molecular structure is not provided in the available resources.Chemical Reactions Analysis

M443 has been shown to inhibit the activation of MRK, Chk2, and p38 when used in cell cultures. This inhibition was observed at a concentration of 500 nM M443 .Physical And Chemical Properties Analysis

M443 is a solid compound with a molecular weight of 589.61 . It is soluble in DMSO at 55 mg/mL .科学的研究の応用

Radiosensitizing Medulloblastoma Treatment : M443, a small molecule inhibitor of the protein kinase MRK/ZAK, has shown promising results in radiosensitizing medulloblastoma cells. This compound binds to MRK irreversibly and inhibits its activity, leading to an enhanced response to radiation in medulloblastoma cells and potentially reducing the radiation dose needed for effective treatment while minimizing side effects (Markowitz et al., 2016).

Further Studies on Medulloblastoma : Additional studies have confirmed the efficacy of M443 in treating medulloblastoma. The compound has shown to significantly extend survival in animal models and exhibits a synergistic effect when combined with radiation therapy, offering a potential therapeutic strategy for this common pediatric brain malignancy (Ruggieri et al., 2015).

Inhibition of MRK/ZAK Kinase : Another study investigating the pharmacological inhibition of MRK/ZAK kinase for medulloblastoma treatment further supports the utility of M443. This research highlights the compound's role in inhibiting radiation-induced activation of downstream proteins involved in DNA damage-induced cell cycle arrest, presenting a novel approach to cancer therapy (Ruggieri et al., 2015).

特性

IUPAC Name |

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(1-prop-2-enoylpiperidin-3-yl)pyrimidin-2-yl]amino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30F3N7O2/c1-4-28(42)40-11-5-6-22(17-40)26-9-10-35-30(38-26)39-27-12-21(8-7-19(27)2)29(43)37-24-13-23(31(32,33)34)14-25(15-24)41-16-20(3)36-18-41/h4,7-10,12-16,18,22H,1,5-6,11,17H2,2-3H3,(H,37,43)(H,35,38,39) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQFNUYJUCJMKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5CCCN(C5)C(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30F3N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(1-prop-2-enoylpiperidin-3-yl)pyrimidin-2-yl]amino]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

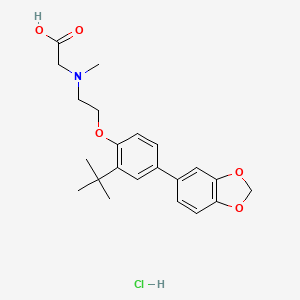

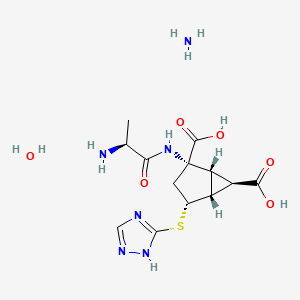

![(1S,2S,4S,5R,6S)-2-amino-4-[(3-methoxybenzene-1-carbonyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B608717.png)

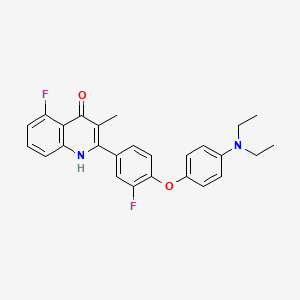

![(1r,2s,4r,5r,6r)-2-Amino-4-(1h-1,2,4-Triazol-3-Ylsulfanyl)bicyclo[3.1.0]hexane-2,6-Dicarboxylic Acid](/img/structure/B608721.png)

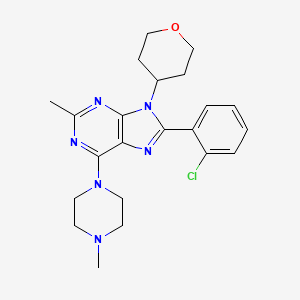

![4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine](/img/structure/B608723.png)

![2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepin-4-one](/img/structure/B608733.png)